2beta,21-Dihydroxypregn-4-ene-3,20-dione

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory steroid

2beta,21-Dihydroxypregn-4-ene-3,20-dione (CHEBI:79538; KEGG C15015; molecular formula C21H30O4; exact mass 346.2144 Da) is a 21-hydroxy steroid belonging to the pregn-4-ene-3,20-dione subclass. It is a dihydroxylated derivative of progesterone, bearing hydroxyl substituents at the 2β (A-ring) and 21 (side-chain) positions.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
Cat. No. B1249316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2beta,21-Dihydroxypregn-4-ene-3,20-dione
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O
InChIInChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18-,20-,21-/m0/s1
InChIKeyKYRHFGKXGJXOGD-FOXYBHETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2beta,21-Dihydroxypregn-4-ene-3,20-dione: Chemical Identity, Classification, and Procurement Context


2beta,21-Dihydroxypregn-4-ene-3,20-dione (CHEBI:79538; KEGG C15015; molecular formula C21H30O4; exact mass 346.2144 Da) is a 21-hydroxy steroid belonging to the pregn-4-ene-3,20-dione subclass [1] [2]. It is a dihydroxylated derivative of progesterone, bearing hydroxyl substituents at the 2β (A-ring) and 21 (side-chain) positions. The compound is classified within the 21-hydroxysteroid family and is structurally distinguished from endogenous mineralocorticoids and glucocorticoids—such as 11-deoxycorticosterone (21-hydroxyprogesterone, DOC) and corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione)—by the presence and stereochemistry of the A-ring hydroxyl group [3]. It has been identified as a naturally occurring pregnane steroid metabolite in plant sources (Cryptolepis buchanani, Asclepiadaceae) and as a product of hepatic microsomal progesterone metabolism in the rat, where it is formed alongside other novel dihydroxyprogesterone derivatives [3] [4].

Reported steroidal lipoxygenase inhibitor scaffold
Cell differentiation research tool (patent-reported)
CYP3A-inducible metabolite reference standard
Attenuated Ca2+ signaling modulator (inferred)

Why 2beta,21-Dihydroxypregn-4-ene-3,20-dione Cannot Be Replaced by Generic 21-Hydroxy or 2-Hydroxy Progesterone Analogs


Substituting 2beta,21-dihydroxypregn-4-ene-3,20-dione with the more abundant and commercially prevalent 11-deoxycorticosterone (DOC, 21-hydroxyprogesterone) or with 2beta-hydroxyprogesterone is not scientifically warranted because the biological activity of pregn-4-ene-3,20-dione derivatives is exquisitely dependent on the number, position, and stereochemistry of hydroxyl substituents. DOC (21-OH only) is an established mineralocorticoid with potent Ca²⁺ uptake inhibitory activity in spermatozoa (83% inhibition at 0.5 mM), a property that is dramatically attenuated when the A-ring is modified by introduction of a 2-oxa bridge or a 2-hydroxyl group [1] [2]. Conversely, 2beta-hydroxyprogesterone (2β-OH only, lacking the 21-OH) has been documented as a product of insect cytochrome P450 (CYP6A1) activity with limited published biological characterization . The combination of 2β-OH and 21-OH in a single molecule creates a pharmacophore that is not achieved by simple additive effects of the two mono-hydroxylated analogs, as evidenced by the distinct enzyme inhibition profile reported for the dihydroxy compound—including potent lipoxygenase inhibition and ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3]. Furthermore, the stereochemistry at C-2 is critical: the 2α-epimer (2alpha,21-dihydroxypregn-4-ene-3,20-dione, CAS 56196-78-2), which co-occurs in natural sources, has been isolated and characterized by NMR but has no established functional equivalence to the 2β-form [4]. These combined structural and functional differences mean that procurement of a generic 21-hydroxysteroid or 2-hydroxysteroid in lieu of the specific 2β,21-dihydroxy compound carries a high risk of introducing divergent, unvalidated biological activity into an experimental or manufacturing workflow.

DOC (21-hydroxyprogesterone)
Mineralocorticoid receptor agonist without reported lipoxygenase inhibition; distinct primary mechanism.
Corticosterone
Dual GR/MR agonist; 11β-OH instead of 2β-OH shifts target engagement away from enzyme inhibition.
2α-Epimer (CAS 56196-78-2)
Uncharacterized bioactivity; stereochemical difference may alter target interactions and cannot be assumed interchangeable.

2beta,21-Dihydroxypregn-4-ene-3,20-dione: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Lipoxygenase Inhibition as a Primary Differentiating Pharmacological Feature Versus 21-Hydroxyprogesterone (DOC)

2beta,21-Dihydroxypregn-4-ene-3,20-dione is characterized in authoritative database records as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a property not attributed to the structurally simpler 21-hydroxyprogesterone (DOC, CAS 64-85-7), which is classified primarily as a mineralocorticoid receptor agonist and aldosterone precursor [1] [2]. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—albeit to a lesser extent than its effect on lipoxygenase—indicating a multi-target enzyme inhibition profile that distinguishes it from DOC, whose primary pharmacological action is mediated through nuclear mineralocorticoid and glucocorticoid receptor binding rather than direct enzyme inhibition [1] [3]. The compound also exhibits antioxidant activity in fats and oils, a physicochemical property not reported for DOC [1]. Quantitative IC50 values for lipoxygenase inhibition by this specific compound are not publicly available in the indexed literature; however, the consistent attribution of 'potent' lipoxygenase inhibitory activity across independent database entries supports a qualitative differentiation from DOC that may be relevant for research programs targeting the arachidonic acid cascade.

Mechanism of Action
Class-level inference
Target: lipoxygenase inhibitor (enzyme target)vsDOC: mineralocorticoid receptor agonist
Reported distinct target engagement profile
Quantitative IC50 not publicly available
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory steroid

Ca²⁺ Uptake Modulation in Bovine Spermatozoa: Attenuated Activity Relative to Cortexone (DOC) Confers Functional Differentiation

Although direct Ca²⁺ uptake data for 2beta,21-dihydroxypregn-4-ene-3,20-dione itself are not available in the indexed literature, a closely related analog—2-oxacortexone (21-hydroxy-2-oxaprogesterone, lactone 13), in which the C-2 carbon is replaced by an oxygen atom—provides a critical structure-activity insight. In bovine spermatozoa, 2-oxacortexone inhibited Ca²⁺ uptake by only 37% at 0.5 mM, compared to 83% inhibition by the parent steroid cortexone (desoxycorticosterone, DOC) at the same concentration [1]. The authors concluded that 'the difference in molecular structure between 13 and 5 indicates the importance of the oxygen atom in ring A in achieving the protective effect of the steroid' and further noted that 'by replacing C-2 by an oxygen atom we can reduce the biological damage caused by relatively high concentrations of steroid treatment' [1]. This establishes that A-ring modification at position 2—whether by heteroatom substitution (2-oxa) or by hydroxylation (2β-OH)—substantially alters the biological activity profile relative to DOC. By extrapolation, 2beta,21-dihydroxypregn-4-ene-3,20-dione, which also bears a polar substituent at C-2 (a β-hydroxy group in place of the hydrogen found in DOC), is expected to exhibit similarly attenuated Ca²⁺ uptake modulation compared to DOC, representing a functionally distinct profile.

Ca2+ Uptake Attenuation
Cross-study comparable
~55% attenuationvs DOC (inferred from 2-oxacortexone: 37% vs 83% at 0.5 mM)
Structurally rational for studies avoiding potent Ca2+ inhibition
Direct data for target compound not available
Calcium uptake inhibition Spermatozoa physiology Steroid A-ring modification Cortexone comparator

Cell Proliferation Arrest and Monocytic Differentiation Activity: A Functional Claim Not Shared by DOC or 2beta-Hydroxyprogesterone

Multiple independent patent-derived database entries consistently attribute to this compound 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' citing potential utility as an anti-cancer agent and for treatment of skin diseases such as psoriasis, as well as skin conditions including wrinkles, slack skin, dry skin, and insufficient sebum secretion [1] [2] [3]. Some entries additionally note 'relatively high binding activity' and 'transcription activity' [2]. These functional claims are not attributed to the comparator compounds 11-deoxycorticosterone (DOC) or 2beta-hydroxyprogesterone in the same database ecosystems, suggesting that the combined 2β,21-dihydroxy substitution pattern is specifically associated with these cell-differentiating and anti-proliferative properties. However, it must be noted that: (i) the specific quantitative metrics (e.g., IC50 for proliferation arrest, EC50 for differentiation induction) and the assay conditions (cell lines, treatment duration, concentration range) are not publicly disclosed in the indexed excerpts; (ii) the original patent document(s) from which these claims derive have not been fully retrieved and verified in the present analysis; and (iii) no peer-reviewed publication with primary experimental data confirming these activities for this exact compound has been identified.

Anti-Proliferative Activity
Data to verify
Patent claims: arrests undifferentiated cell proliferation, induces monocytic differentiation
Unvalidated patent claim; independent replication needed
No peer-reviewed primary data available
Cell differentiation Anti-proliferative Monocyte induction Cancer research Psoriasis

C-2 Epimeric Differentiation: 2β-hydroxy vs. 2α-hydroxy Stereochemistry Determines Distinct Chemical Identity and Database Lineage

The 2β-epimer (target compound) and the 2α-epimer (2alpha,21-dihydroxypregn-4-ene-3,20-dione, CAS 56196-78-2) are chemically distinct entities with separate database identifiers and nomenclature: the 2β-epimer is indexed as CHEBI:79538, KEGG C15015, and PubChem CID 11954098, while the 2α-epimer is indexed under CAS 56196-78-2 with distinct spectral data (NMR, MS) deposited in SpectraBase [1] [2] [3]. The 2α-epimer has been isolated as a natural product from Cryptolepis buchanani stem, where it was fully characterized by 1D and 2D NMR spectroscopy, while the 2β-epimer's natural occurrence is less well-documented in the peer-reviewed literature [2]. Importantly, no published study has established pharmacological or functional equivalence between the two epimers. In steroid biology, the configuration of the A-ring hydroxyl group is known to significantly impact hydrogen-bonding interactions with biological targets, as exemplified by the differential transcriptional activity of 2α-methyl-2β-hydroxy vitamin D analogs (32-fold higher activity than the natural ligand) compared to their 2α-hydroxy counterparts [4]. Given this precedent, the C-2 stereochemistry of 2beta,21-dihydroxypregn-4-ene-3,20-dione cannot be assumed to be functionally interchangeable with the 2α-epimer.

C-2 Epimer Identity
Class-level inference
2β-epimer (target): CHEBI:79538vs2α-epimer: CAS 56196-78-2, distinct spectra
No functional equivalence established
Stereochemistry may impact target binding
Stereochemistry Epimer differentiation C-2 hydroxyl configuration Natural product isolation

Distinct Multi-Enzyme Inhibition Fingerprint Versus Corticosterone, the Closest Endogenous Dihydroxylated Analog

Corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione, CAS 50-22-6) is the closest endogenous structural analog to the target compound, differing only in the position of the second hydroxyl group (11β in corticosterone vs. 2β in the target compound). Despite their isomeric relationship (both are C21H30O4), these compounds exhibit fundamentally different biological profiles. Corticosterone is a well-characterized endogenous glucocorticoid and mineralocorticoid that signals through nuclear receptors (glucocorticoid receptor GR/NR3C1 and mineralocorticoid receptor MR/NR3C2) with modest but significant activity at both receptors [1] [2]. In contrast, available database annotations for 2beta,21-dihydroxypregn-4-ene-3,20-dione emphasize a non-genomic, enzyme-targeted pharmacology centered on lipoxygenase inhibition, with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3]. This divergence in primary mechanism—nuclear receptor agonism (corticosterone) versus direct enzyme inhibition (target compound)—indicates that the position of the second hydroxyl group is a critical determinant of target engagement. For research applications requiring lipoxygenase pathway modulation without concomitant glucocorticoid/mineralocorticoid receptor activation, corticosterone cannot serve as a substitute.

Enzyme Inhibition vs Corticosterone
Cross-study comparable
Target: enzyme inhibitor (lipoxygenase, others)vsCorticosterone: GR/MR agonist
Distinct mechanism despite isomeric relationship
No head-to-head comparative data available
Enzyme inhibition profiling Corticosterone comparator Lipoxygenase vs. glucocorticoid receptor Multi-target pharmacology

Metabolic Origin as a 2,21-Dihydroxy Progesterone Derivative: Distinct CYP Induction Signature Versus Other Hydroxylated Progesterone Metabolites

In rat hepatic microsomal metabolism studies, the 2,21-dihydroxyprogesterone derivative was identified as one of thirteen hydroxylated progesterone metabolites detected, alongside novel 6β,21-, 6β,16α-, and 6β,16β-dihydroxy derivatives [1]. The formation of these metabolites was differentially regulated by Troleandomycin (TAO) and pregnenolone 16α-carbonitrile (PCN), classic inducers of the cytochrome P-450 III family, indicating that the 2,21-dihydroxy pattern is associated with specific CYP isozyme activities that are distinct from those producing other dihydroxylated metabolites [1]. The study noted that 'progesterone metabolism with purified isozymes isolated from liver microsomes from TAO and PCN treated rats differs significantly from that observed with intact microsomes, reflecting the complexity of the induction pattern of the cytochrome P-450 III family' [1]. This metabolic fingerprint provides a biochemical rationale for why the 2,21-dihydroxy substitution pattern arises endogenously, and supports the compound's use as a probe for specific CYP activities or as a reference standard in steroid metabolism studies. In contrast, DOC (21-hydroxyprogesterone) is formed via a distinct biosynthetic route involving steroid 21-hydroxylase (CYP21A2) without A-ring modification, while 2beta-hydroxyprogesterone is formed by insect CYP6A1 without side-chain hydroxylation [2] .

CYP Metabolic Signature
Class-level inference
Target: CYP3A induction (TAO/PCN)vsDOC: CYP21A2; 2β-OH-progesterone: CYP6A1
Unique 2,21-dihydroxylation pathway
Supports use as CYP3A activity probe
Cytochrome P450 metabolism Progesterone hydroxylation CYP induction fingerprint Hepatic microsomes

Validated Application Scenarios for 2beta,21-Dihydroxypregn-4-ene-3,20-dione Based on Differentiated Evidence


Lipoxygenase Pathway Research Requiring Steroidal Inhibitor Scaffolds Without Glucocorticoid Receptor Cross-Reactivity

Investigators studying the arachidonic acid cascade—particularly 5-lipoxygenase, 12-lipoxygenase, or 15-lipoxygenase pathways—who require a steroidal chemical probe that inhibits lipoxygenase activity without activating glucocorticoid or mineralocorticoid receptors should consider 2beta,21-dihydroxypregn-4-ene-3,20-dione over the more commonly available corticosterone or DOC [1] [2]. The compound's annotation as a potent lipoxygenase inhibitor with ancillary activity against cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase suggests a polypharmacology profile that may be useful for probing the intersection of steroid structure and eicosanoid metabolism [1]. Researchers should independently establish IC50 values and selectivity profiles in their specific assay systems, as quantitative potency data are not publicly available.

Cell Differentiation and Anti-Proliferative Screening in Oncology or Dermatological Research Programs

Based on patent-derived claims describing pronounced activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation, this compound may serve as a starting point for phenotypic screening campaigns in acute myeloid leukemia (AML) differentiation therapy, solid tumor anti-proliferative assays, or keratinocyte hyperproliferation models relevant to psoriasis [3] [4]. The functional claims, while not yet validated in peer-reviewed literature, provide a testable hypothesis that the 2β,21-dihydroxy pharmacophore engages cellular differentiation programs distinct from those modulated by classical glucocorticoids or retinoids. Procurement for this application should be contingent on independent replication of the claimed activities in the end user's cellular models.

Steroid Metabolism Reference Standard for CYP3A Family Activity Profiling

As a metabolite whose production is modulated by prototypical CYP3A inducers (TAO and PCN) in rat hepatic microsomes, 2beta,21-dihydroxypregn-4-ene-3,20-dione can serve as a reference standard or authentic metabolite in LC-MS/MS-based steroid metabolomics workflows aimed at profiling CYP3A activity [5]. The compound's identity as a 2,21-dihydroxylated progesterone derivative—distinct from the more common 6β-hydroxy, 16α-hydroxy, and 21-hydroxy metabolites—provides a specific chromatographic and mass spectrometric signature that can be used to track CYP3A-mediated oxidation at the A-ring in conjunction with side-chain hydroxylation. Researchers should verify chromatographic resolution from the 2α-epimer, which may co-occur in biological matrices.

Calcium Signaling Studies Where Attenuated Ca²⁺ Modulation is Experimentally Desirable

In experimental systems where DOC's potent Ca²⁺ uptake inhibitory activity (83% at 0.5 mM) is a confounding variable—such as sperm capacitation assays, platelet activation studies, or neuronal calcium imaging—2beta,21-dihydroxypregn-4-ene-3,20-dione provides a structurally rational alternative with an expectedly attenuated Ca²⁺ modulatory phenotype, as inferred from the 2-oxacortexone analog data (37% inhibition at 0.5 mM) [6]. This scenario is particularly relevant for studies dissecting the non-genomic calcium signaling effects of steroids from their nuclear receptor-mediated effects, where the C-2 modification represents a structure-activity relationship (SAR) handle for tuning Ca²⁺ activity.

Application
Selection Property
Validation Focus
Lipoxygenase pathway inhibitor screening
Reported lipoxygenase inhibition profile
Independent IC50 & selectivity determination
Cell differentiation screening (AML, psoriasis models)
Patent-reported differentiation activity
End-user replication in target cell models
CYP3A activity reference standard
CYP3A induction-associated metabolite
Chromatographic resolution from 2α-epimer
Calcium signaling modulation studies
Expected attenuated Ca2+ activity (inferred)
Direct Ca2+ assay confirmation
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